molecular formula C17H15N3O3 B12560718 N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea CAS No. 198819-87-3

N-(3-Methoxyphenyl)-N'-[4-(1,3-oxazol-5-yl)phenyl]urea

Cat. No.: B12560718
CAS No.: 198819-87-3
M. Wt: 309.32 g/mol
InChI Key: HQLCQQFZMVZMSO-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea typically involves the reaction of 3-methoxyaniline with 4-(1,3-oxazol-5-yl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of a nitro group can produce an aniline derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for targeting specific biological pathways.

    Industry: As a precursor for the production of advanced materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxyphenyl)-N’-phenylurea: Lacks the oxazolyl group, which may result in different chemical properties and applications.

    N-(4-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea: The position of the methoxy group can influence the compound’s reactivity and biological activity.

    N-(3-Methoxyphenyl)-N’-[4-(1,3-thiazol-5-yl)phenyl]urea: The replacement of the oxazole ring with a thiazole ring can alter the compound’s properties.

Uniqueness

N-(3-Methoxyphenyl)-N’-[4-(1,3-oxazol-5-yl)phenyl]urea is unique due to the presence of both methoxyphenyl and oxazolylphenyl groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

198819-87-3

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-[4-(1,3-oxazol-5-yl)phenyl]urea

InChI

InChI=1S/C17H15N3O3/c1-22-15-4-2-3-14(9-15)20-17(21)19-13-7-5-12(6-8-13)16-10-18-11-23-16/h2-11H,1H3,(H2,19,20,21)

InChI Key

HQLCQQFZMVZMSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)C3=CN=CO3

Origin of Product

United States

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